(E)-2-(Cyclooct-4-enyloxy)ethyl 4-methylbenzenesulfonate
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Overview
Description
Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) is an organic compound with the molecular formula C17H24O4S and a molecular weight of 324.44 g/mol . This compound is characterized by the presence of a cyclooctene ring and a methylbenzenesulfonate group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) typically involves the reaction of 4-cycloocten-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of ethers or esters.
Scientific Research Applications
Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The cyclooctene ring and sulfonate group play crucial roles in binding to these targets, leading to changes in their activity and function. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) can be compared with similar compounds such as:
Ethanol, 2-(cyclopropyloxy)-, 4-methylbenzenesulfonate: This compound has a cyclopropyl group instead of a cyclooctene ring, leading to different chemical properties and reactivity.
Ethanol, 2-(cyclohexyloxy)-, 4-methylbenzenesulfonate: The presence of a cyclohexyl group alters the compound’s steric and electronic characteristics, affecting its interactions with molecular targets.
These comparisons highlight the unique structural features and reactivity of Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate), making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H24O4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(4E)-cyclooct-4-en-1-yl]oxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O4S/c1-15-9-11-17(12-10-15)22(18,19)21-14-13-20-16-7-5-3-2-4-6-8-16/h2-3,9-12,16H,4-8,13-14H2,1H3/b3-2+ |
InChI Key |
FVSWDDFPDPLAIU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCC/C=C/CC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC=CCC2 |
Origin of Product |
United States |
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